molecular formula C13H13ClN2O2 B14286289 Ethyl 2-amino-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate CAS No. 118082-69-2

Ethyl 2-amino-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B14286289
CAS No.: 118082-69-2
M. Wt: 264.71 g/mol
InChI Key: VIONUHFQJKFRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an ethyl ester, an amino group, and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and ammonium acetate under reflux conditions. The reaction proceeds through a cyclization process to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-amino-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of an ethyl ester, amino group, and 4-chlorophenyl group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

118082-69-2

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

ethyl 2-amino-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H13ClN2O2/c1-2-18-13(17)10-7-11(16-12(10)15)8-3-5-9(14)6-4-8/h3-7,16H,2,15H2,1H3

InChI Key

VIONUHFQJKFRGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.